2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanol;hydrochloride
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Overview
Description
2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanol;hydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and clinical applications, including antiviral, anticancer, and antimicrobial activities .
Preparation Methods
The synthesis of 2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanol;hydrochloride typically involves multi-step reactions starting from commercially available precursorsReaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as antiviral and anti-inflammatory effects.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to interact with various enzymes and receptors, leading to its biological effects. The piperidine and thiophene moieties contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
2-(2,2,2-trifluoroethyl)benzimidazole: Known for its tissue-selective androgen receptor modulation.
4,6-dibromo-2-mercaptobenzimidazole: Exhibits antiprotozoal and antibacterial activities.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Shows potent anti-tubercular activity . The uniqueness of 2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanol;hydrochloride lies in its specific combination of functional groups, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-thiophen-2-ylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS.ClH/c21-20-23(13-12-22-10-4-1-5-11-22)16-7-2-3-8-17(16)24(20)15-18(25)19-9-6-14-26-19;/h2-3,6-9,14,18,21,25H,1,4-5,10-13,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPKRNGETHCQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N(C2=N)CC(C4=CC=CS4)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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